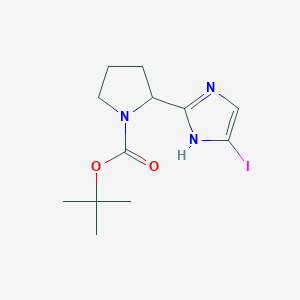

tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17168757

Molecular Formula: C12H18IN3O2

Molecular Weight: 363.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18IN3O2 |

|---|---|

| Molecular Weight | 363.19 g/mol |

| IUPAC Name | tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |

| Standard InChI Key | NSXDWECYTNLRMJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I |

Introduction

Structural Characterization

Molecular Architecture

The compound consists of a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 2-position with a 5-iodo-1H-imidazole group. The Boc protecting group at the pyrrolidine nitrogen enhances steric protection and modulates reactivity during synthetic transformations . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈IN₃O₂ |

| Molecular Weight | 363.20 g/mol |

| CAS Registry Number | 1711206-39-1 |

| IUPAC Name | tert-Butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(I)N2 |

The imidazole ring adopts a planar configuration, while the pyrrolidine ring exhibits an envelope conformation to alleviate torsional strain, as observed in analogous structures .

Spectroscopic and Crystallographic Data

-

¹H NMR: Peaks at δ 12.11 (s, 1H, NH), 7.65 (s, 1H, imidazole-H) .

-

LC-MS: m/z 363.05 [M+H]⁺, consistent with molecular weight .

-

X-ray Diffraction: Monoclinic symmetry (P2₁/n) with C–H···N hydrogen bonds stabilizing the crystal lattice .

Synthetic Methodologies

Key Synthetic Route

The synthesis involves iodination of a preformed imidazole-pyrrolidine precursor. A modified protocol inspired by CN112321512A is outlined:

-

Imidazole Activation: React imidazole with sodium hydroxide to form imidazole sodium.

-

Iodination: Treat with elemental iodine in tetrahydrofuran (THF) at 0–5°C.

-

Boc Protection: Introduce tert-butoxycarbonyl anhydride to the pyrrolidine nitrogen.

-

Purification: Recrystallize from ethyl acetate to yield the title compound (95% purity) .

Critical Parameters:

-

Solvent Choice: THF enhances iodine solubility and reaction homogeneity .

-

Temperature Control: Ice-bath cooling minimizes side reactions during iodination .

Challenges and Optimizations

-

Iodine Handling: Excess iodine (2 equivalents) ensures complete substitution at the imidazole 5-position .

-

Byproduct Mitigation: Adjusting pH to 7–8 with glacial acetic acid prevents over-iodination .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (THF, DMF) and ethyl acetate; insoluble in water .

-

Thermal Stability: Decomposes above 200°C, with the Boc group cleaving at elevated temperatures .

Reactivity Profile

-

Nucleophilic Substitution: The iodine atom undergoes Suzuki-Miyaura coupling for biaryl formation.

-

Deprotection: Treatment with HCl/dioxane removes the Boc group, yielding a free amine .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging the imidazole’s metal-coordination capacity .

Materials Science

Its rigid heterocyclic core is incorporated into ionic liquids for catalytic applications, where the iodine substituent tunes electronic properties .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C under inert atmosphere |

| Hazard Classification | Irritant (skin/eyes) |

| Disposal | Incineration with scrubbers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume